Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate
Description
Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate is a bicyclic heterocyclic compound featuring a seven-membered ring system with a nitrogen atom at the bridgehead (1-aza) and a methyl ester group at the 3-position. This structure confers rigidity and stereochemical complexity, making it a valuable scaffold in medicinal chemistry, particularly for targeting neurological and muscarinic receptors . Synthetically, it is often derived via cyclization reactions involving proline derivatives or through multi-step processes involving organocatalytic or metal-mediated transformations. For example, ethyl analogs of this compound (e.g., ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate) are synthesized using tert-butyl carbamate (Boc) protection strategies and subsequent deprotection . Its stereoisomers, such as the (1S,3R,4R) configuration, are critical for optimizing receptor binding and pharmacokinetic properties .
Properties
IUPAC Name |
methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)7-5-9-3-2-6(7)4-9/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBCACDXSOCLCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN2CCC1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557791 | |
| Record name | Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121564-88-3 | |
| Record name | Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Pyrrolidone Intermediates
A foundational approach involves the cyclization of pyrrolidone derivatives. In a seminal study, ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate was synthesized via 1-benzylperhydropyrano[3,4-c]pyrrol-4-one and 1-benzyl-3-(2-bromoethyl)-4-ethoxycarbonylpyrrolidinium bromide. The process begins with the formation of a pyrrolidone intermediate, followed by bromoethylation and intramolecular cyclization. Key steps include:
- Bromoethylation : Treatment of 1-benzylperhydropyrano[3,4-c]pyrrol-4-one with 2-bromoethyl bromide in the presence of a palladium catalyst (Pd(OAc)₂) and potassium phosphate (K₃PO₄) in toluene at 80°C, yielding the pyrrolidinium bromide intermediate.
- Cyclization : Heating the bromide in ethanol induces ring closure to form the bicyclic ester. This method achieves a 65% yield for the cyclization step but requires chromatographic purification to isolate the product.
Radical Translocation from Cyclopentadiene Derivatives
An alternative route leverages radical chemistry starting from cyclopenta-1,3-diene. This method, optimized for stereochemical control, involves:
- Formation of a Tetracyclic Intermediate : Reaction of cyclopenta-1,3-diene with ethyl oxoacetate and ammonium chloride generates a mixture of four stereoisomers (3a–d).
- Protection and Separation : Treatment with di-tert-butyl dicarbonate (Boc₂O) followed by column chromatography isolates exo and endo isomers (4a,b and 4c,d).
- Reductive Amination : Catalytic hydrogenation over platinum oxide (PtO₂) in ethanol reduces the intermediates to the final bicyclic ester, achieving yields up to 93% for specific steps.
Enantioselective Synthesis
Chiral Benzyl Group Incorporation
To access enantiomerically pure forms, a modified cyclization strategy introduces chiral substituted benzyl groups on the nitrogen atom. For example, using (S)-1-phenylethyl benzyl groups during the pyrrolidone formation stage ensures asymmetric induction. The absolute configuration of the product is confirmed via X-ray crystallography of intermediates, such as 2-[(S)-1-phenylethyl]perhydropyrano[3,4-c]pyrrole-4-one. This method achieves >99% enantiomeric excess (ee) but requires additional steps for benzyl group removal.
Resolution of Racemic Mixtures
Patent CA2016707A1 discloses a resolution process for racemic 1-azabicyclo[2.2.1]heptane-3-carboxylates using chiral acids. Key steps include:
- Salt Formation : Reacting the racemic ester with a chiral resolving agent (e.g., (+)-di-p-toluoyl-D-tartaric acid) to form diastereomeric salts.
- Crystallization : Differential solubility of the salts allows separation, followed by acid hydrolysis to recover the enantiopure ester. While effective, this method’s scalability is limited by the cost of chiral resolving agents.
Industrial-Scale Considerations
Optimization of Reaction Conditions
Large-scale synthesis prioritizes cost efficiency and yield. For the radical translocation route, substituting expensive reagents like Bu₃SnH with cheaper alternatives (e.g., silanes) and optimizing solvent systems (toluene vs. acetonitrile) can reduce production costs. The Canadian Journal of Chemistry reports a five-step synthesis of a related 7-azabicyclo[2.2.1]heptane derivative with an 18% overall yield, highlighting the need for stepwise optimization.
Green Chemistry Approaches
Emerging methodologies focus on solvent-free cyclization and catalytic asymmetric synthesis. For instance, using immobilized palladium catalysts in flow reactors enhances reaction efficiency and reduces waste.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the strained nature of the bicyclic structure, which makes it reactive under specific conditions.
Common Reagents and Conditions
Oxidation: The compound can undergo oxidation reactions using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of the original compound, such as hydroxylamines from oxidation and alkylated products from substitution reactions.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. Its azabicyclo structure is associated with several bioactive compounds, making it a valuable target in drug development.
Key Applications:
- Dipeptidyl Peptidase-4 (DPP-4) Inhibitors : Compounds derived from this bicyclic structure have been designed and synthesized as potent DPP-4 inhibitors, which are crucial in the treatment of type 2 diabetes mellitus. For instance, derivatives containing the bicyclic moiety showed promising results in lowering blood glucose levels through enzyme inhibition .
- Muscarinic Agonists : The compound serves as a precursor for synthesizing muscarinic agonists, which are important in treating conditions like Alzheimer's disease and other cognitive disorders .
Case Study: Synthesis of DPP-4 Inhibitors
A study demonstrated the design and synthesis of novel compounds based on this compound that exhibited significant DPP-4 inhibitory activity. Structure-activity relationship (SAR) studies revealed that modifications to the bicyclic structure enhanced binding affinity and efficacy against hyperglycemia .
Common Synthetic Routes:
- Acylation Reactions : One method involves acylating methyl N-benzoyl-7-azabicyclo[2.2.1]-heptane-1-carboxylate with organolithium reagents to yield various derivatives .
- Bridgehead Radical Reactions : This approach has been utilized to obtain substituted derivatives by proving the existence of bridgehead radicals in azabicyclo systems .
Interaction Studies
Understanding the interactions between this compound and its biological targets is crucial for optimizing its applications in drug development.
Biological Targets:
The compound has shown binding affinity to various receptors and enzymes involved in disease mechanisms, suggesting that structural modifications could improve therapeutic efficacy .
Mechanism of Action
The mechanism by which methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways and chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate with structurally related bicyclic compounds, focusing on ring size, substituents, pharmacological activity, and synthetic accessibility.
Structural and Functional Analogues
Key Differences and Implications
Ring Size and Conformational Rigidity: The [2.2.1] system (norbornane-like) offers moderate rigidity, favoring interactions with muscarinic receptors but limiting subtype selectivity . In contrast, the larger [2.2.2] system (quinuclidine) enhances binding to calcium channels due to its expanded cavity . The [3.2.0] system (β-lactam core) introduces strain and sulfur, enabling antibiotic activity via penicillin-binding protein inhibition .
Substituent Effects :
- Ester groups (methyl vs. ethyl) influence lipophilicity and metabolic stability. Methyl esters are more prone to hydrolysis, whereas ethyl analogs (e.g., Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate) exhibit prolonged half-lives .
- Additional heteroatoms (e.g., sulfur in 4-thia derivatives) alter electronic properties and bioavailability .
Stereochemical Complexity :
- Enantiomers of this compound show divergent receptor affinities. For example, the (1S,3R,4R) configuration is prioritized in synthetic routes for muscarinic activity .
- Racemic mixtures of 1-azabicyclo[2.2.1]heptan-3-one are resolved using chiral tartaric acids to isolate therapeutically relevant isomers .
Synthetic Accessibility :
- [2.2.1] systems require intricate cyclization steps (e.g., intramolecular alkylation of proline derivatives), often yielding low-to-moderate quantities .
- [2.2.2] systems (e.g., quinuclidine derivatives) are synthesized via simpler alkylation or Grignard reactions, enabling scalability for industrial applications .
Pharmacological and Therapeutic Profiles
- Muscarinic Agonists : this compound derivatives exhibit high potency at M1–M5 receptors but lack subtype selectivity, limiting clinical utility .
- Calcium Antagonists : 1-Azabicyclo[2.2.2]octane derivatives (e.g., (R,R)-isomers) show efficacy in hypertension and angina by blocking L-type calcium channels .
- Antibiotics : 4-Thia-1-azabicyclo[3.2.0]heptane derivatives mimic β-lactams, targeting bacterial cell wall synthesis .
Biological Activity
Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate, also known as exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate, is a bicyclic compound that has drawn attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and comparative analyses with related compounds.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 155.19 g/mol. Its structure includes a nitrogen atom within the bicyclic framework, which is often associated with various biological activities. The compound exhibits a density of about 1.2 g/cm³ and has a boiling point of approximately 199 °C at 760 mmHg .
Synthesis Methods
Several synthetic routes have been developed for producing this compound, allowing for its production in sufficient purity for research applications. These methods are crucial for modifying the compound to enhance its biological activity or to create new derivatives for further study .
Interaction Studies
Research indicates that this compound interacts with various biological targets, including receptors and enzymes relevant to disease mechanisms. Preliminary studies suggest that structural modifications can enhance its binding affinity to specific targets, potentially increasing its efficacy as a therapeutic agent .
A study evaluating the binding affinities of related compounds revealed that derivatives of azabicyclo[2.2.1]heptane were significantly less potent than cocaine at the dopamine transporter, with Ki values ranging from 5 to 96 µM . This suggests that while these compounds may not be as effective as cocaine, they possess interesting pharmacological properties worth exploring.
Case Studies and Comparative Analysis
A comparative analysis of this compound with other bicyclic compounds reveals distinct features that may influence their biological activities:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl 7-Boc-4,7-DIAZABICYCLO[4,3,0]NONANE-1-CARBOXYLATE | 1334412-70-2 | Contains two nitrogen atoms; larger bicyclic system |
| tert-butyl 6-hydroxy-2-aza-bicyclo[2.2.1]heptane-2-carboxylate | 207405-59-2 | Hydroxyl group present; different functional properties |
| tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | 1932398-86-1 | Stereochemistry affects biological activity |
The unique bicyclic structure combined with a single nitrogen atom and carboxylate functionality may confer distinct biological activities compared to other similar compounds that possess multiple nitrogen atoms or additional functional groups .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate?
- Methodology : The compound is synthesized via cyclization and alkylation strategies. For example, analogous bicyclic systems (e.g., ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate) are prepared by reacting piperidine derivatives with alkylating agents (e.g., 1-bromo-2-chloroethane) in the presence of organic bases like lithium diisopropylamide (LDA) to induce ring closure . The methyl ester variant may involve esterification of the corresponding carboxylic acid intermediate or direct substitution of ethyl groups in preformed bicyclic esters.
Q. How is the structural identity of this compound validated?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical. Key signals include the methyl ester group (δ ~3.6–3.8 ppm for OCH₃ in ¹H NMR; δ ~170–175 ppm for carbonyl in ¹³C NMR) and bicyclic proton environments (e.g., bridgehead protons at δ ~2.0–3.5 ppm). Advanced experiments (DEPT, COSY, HSQC) resolve overlapping signals .
- X-ray Crystallography : Used to unambiguously confirm stereochemistry and bicyclic geometry, as demonstrated for ethyl analogs .
- Mass Spectrometry : High-resolution MS confirms molecular weight (C₈H₁₃NO₂; theoretical 155.18 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. What resolution methods are effective for isolating stereoisomers of bicyclic amines like this compound?
- Methodology : Chiral resolution of bicyclic amines often employs diastereomeric salt formation. For example, racemic 1-azabicyclo[2.2.1]heptan-3-one is resolved using di-p-toluoyl-L-tartaric acid to selectively crystallize the (1S,4R)-isomer. This approach can be adapted for ester derivatives by modifying reaction conditions (e.g., solvent mixtures, stoichiometry) to achieve >98% enantiomeric excess .
Q. How should researchers address contradictions in spectral data during structural analysis?
- Case Study : Published NMR data for ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate initially reported incorrect integration values (e.g., proton counts). These were corrected via reanalysis using higher-field instruments (400 MHz) and 2D NMR techniques (e.g., HSQC to assign quaternary carbons). Researchers should cross-validate spectral assignments with computational modeling (DFT) or independent synthetic replicates .
Q. What catalytic strategies enhance stereoselectivity in synthesizing derivatives of this compound?
- Approaches :
- Asymmetric Catalysis : Chiral Lewis acids (e.g., BINOL-derived catalysts) can control stereochemistry during cyclization or functionalization steps.
- Enzyme-Mediated Reactions : Lipases or esterases may enantioselectively hydrolyze ester precursors to isolate desired isomers .
- Dynamic Kinetic Resolution : Combines racemization and selective crystallization for high-yield enantiomer production, as seen in related azabicyclo systems .
Safety and Handling
Q. What are the critical safety considerations when handling this compound?
- GHS Classification : Based on analogous compounds (e.g., Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate), hazards include acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory tract irritation (Category 3).
- Precautions : Use fume hoods, wear nitrile gloves, and avoid inhalation. Spills should be absorbed with inert materials (e.g., vermiculite) and disposed as hazardous waste .
Applications in Drug Development
Q. How is this compound utilized as a pharmaceutical intermediate?
- Role : Bicyclic amines are key motifs in muscarinic antagonists (e.g., umeclidinium bromide). The methyl ester serves as a precursor for carboxylate derivatives used in salt formation to enhance bioavailability. Synthetic steps may involve Buchwald–Hartwig amination or Suzuki coupling to append pharmacophores .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
